TRK-380
Description
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TRK-380; TRK 380; TRK380; TAC-301; TAC 301; TAC301. |
Origin of Product |
United States |
Ii. Discovery and Preclinical Development of Trk 380
Origins and Initial Identification of TRK-380 (TAC-301)
This compound, identified as a novel and selective human β3-adrenoceptor agonist, originated from the research efforts of Toray Industries, Inc. wikipedia.orgciteab.com. The compound was proposed by Kanie et al. as a promising candidate for the treatment of overactive bladder (OAB) wikipedia.org.
Preclinical investigations into this compound's pharmacological effects demonstrated its ability to functionally induce relaxation in isolated detrusor strips across various mammalian species, including humans, monkeys, dogs, and rats citeab.comwikipedia.org. A key finding from cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays highlighted this compound's potent agonistic activity for human β3-adrenoceptors (β3-ARs), which was found to be comparable to the potent nonselective β-AR agonist isoproterenol (B85558) and superior to other selective β3-AR agonists like BRL-37344 and CL316,243 citeab.com. Critically, this compound exhibited minimal or no agonistic activity for human β1- and β2-adrenoceptors, underscoring its selectivity citeab.comwikipedia.org. The relaxation observed in human bladder strips was primarily mediated through the activation of β3-ARs citeab.comwikipedia.org.
The following table summarizes the comparative agonistic activities of this compound and other β-AR agonists:
| Compound | Target Receptor | Agonistic Activity (Relative to Isoproterenol) | Selectivity Profile (vs. β1-AR, β2-AR) | Source |
| This compound | Human β3-AR | Potent, equivalent to Isoproterenol | Minor/No activity for β1-AR, β2-AR | citeab.com |
| Isoproterenol | Nonselective β-AR | Potent | Not applicable (nonselective) | citeab.com |
| BRL-37344 | Selective β3-AR | Inferior to this compound | Selective | citeab.com |
| CL316,243 | Selective β3-AR | Inferior to this compound | Selective | citeab.com |
Context of Pharmaceutical Research and Development Collaborations
The development of this compound (TAC-301) has been characterized by strategic collaborations within the pharmaceutical industry. Notably, Taiho and Toray initiated a codevelopment agreement for this compound/TAC-301 wikipedia.orgwikipedia.org. Such collaborations are integral to pharmaceutical research and development, allowing companies to leverage combined resources, expertise, and intellectual contributions to advance shared scientific objectives and de-risk projects tocris.comnih.gov. This partnership aimed to progress this compound through its developmental stages, with plans to initiate Phase I clinical studies wikipedia.org.
Role of this compound in Advancing Beta3-Adrenoceptor Agonist Research
This compound plays a significant role in advancing beta3-adrenoceptor agonist research, particularly in the context of developing novel treatments for overactive bladder (OAB) wikipedia.orgtocris.com. β3-AR agonists function by relaxing bladder tissue, thereby improving OAB symptoms wikipedia.orgtocris.com. The intensive search for new drug targets for OAB symptoms led to the discovery of the β3-adrenoceptor, which is highly expressed in the bladder and mediates detrusor relaxation tocris.com.
Preclinical studies have consistently demonstrated this compound's potential in this therapeutic area. Beyond its relaxing effects on isolated detrusor strips, this compound was shown to ameliorate formalin-induced pollakiuria in rats and carbachol-induced bladder contraction in dogs americanelements.com. This highlights its efficacy in animal models relevant to bladder dysfunction. Within the landscape of β3-AR agonists, this compound is recognized alongside other compounds in development, such as mirabegron (B1684304), ritobegron, solabegron, aryloxypropanolamine, and CL 316 ,243, all aimed at increasing bladder capacity without negatively impacting micturition pressure or post-void residual urine volume wikipedia.orgtocris.com. The research on this compound contributes to a deeper understanding of the sympathetic system's role in mediating detrusor muscle relaxation via cAMP signaling through β3-ARs expressed in the smooth muscle cells of the urinary bladder wikipedia.org.
Iii. Molecular and Cellular Pharmacology of Trk 380
Receptor Binding and Selectivity Profiles
The interaction of TRK-380 with adrenergic receptors has been extensively studied to characterize its binding affinity and selectivity across different β-adrenoceptor subtypes.
This compound exhibits potent agonistic activity for human β3-adrenoceptors. In cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays, the agonistic activity of this compound for human β3-ARs was found to be potent and comparable to that of isoproterenol (B85558), a well-known nonselective β-adrenoceptor agonist. azurewebsites.netnih.gov This indicates that this compound is a highly effective activator of the human β3-AR. nih.gov
A crucial aspect of this compound's pharmacological profile is its high selectivity for β3-ARs over other β-adrenoceptor subtypes. Studies have shown that this compound displays minor or no agonistic activity for human β1-adrenoceptors (β1-ARs) and only a weak agonistic effect on human β2-adrenoceptors (β2-ARs). nih.govnih.govciteab.com This selectivity suggests a reduced potential for off-target effects associated with β1- and β2-AR activation, such as cardiovascular implications. nih.govciteab.com
Comparative analyses highlight this compound's significant potency. Its agonistic activity for human β3-ARs, as measured by cAMP accumulation, is reported to be superior to that of other selective β3-AR agonists, including BRL-37344 and CL316,243. nih.govresearchgate.net Specifically, the pEC50 value for this compound at human β3-ARs in cAMP accumulation assays was determined to be 7.33 ± 0.10. azurewebsites.net For comparison, CL316,243 disodium (B8443419) salt is a potent β3-adrenoceptor agonist with an EC50 of 3 nM (equivalent to a pEC50 of 8.52), demonstrating over 10,000-fold selectivity over β1 and β2 receptors. tocris.comrndsystems.com BRL-37344, as a β3-adrenoceptor agonist, has reported Ki values of 287 nM for β3, 1750 nM for β1, and 1120 nM for β2 receptors. tocris.com
In functional assays using isolated detrusor strips from various mammalian species, the concentration-dependent relaxing effects of this compound on resting tension were found to be equivalent to those of isoproterenol in human, monkey, and dog tissues. However, its effects were observed to be weaker in rat detrusor strips, indicating species-dependent variations in response. nih.gov
Table 1: Comparative Agonistic Potency of this compound and Reference Agonists on Human β-Adrenoceptors (cAMP Accumulation Assay)
| Compound | Receptor Subtype | pEC50 (Mean ± S.E.M.) | EC50 (nM) | Selectivity Notes |
| This compound | Human β3-AR | 7.33 ± 0.10 | 46.77 | Potent, equivalent to Isoproterenol |
| Human β1-AR | Weak or no activity | >10000 | Minimal agonistic effect | |
| Human β2-AR | Weak activity | >1000 | Weak agonistic effect | |
| Isoproterenol | Human β3-AR | Similar to this compound | ~46.77 | Potent, nonselective β-AR agonist |
| CL316,243 | Human β3-AR | 8.52 (calculated) | 3 | Highly selective, >10000-fold over β1 and β2 |
| BRL-37344 | Human β3-AR | (Ki = 287 nM) | - | Selective, but with lower potency for human β3-ARs than for rodent receptors researchgate.net |
Note: EC50 values are derived from pEC50 where available (EC50 = 10^-pEC50). Values for BRL-37344 are Ki values, not directly comparable EC50 from cAMP accumulation assays.
Table 2: Relaxing Effects of this compound on Isolated Detrusor Strips (pEC50)
| Species | pEC50 (Mean ± S.E.M.) |
| Human | 7.33 ± 0.10 |
| Monkey | 7.34 ± 0.11 |
| Dog | 6.92 ± 0.11 |
| Rat | 6.27 ± 0.11 |
Source: azurewebsites.net
Intracellular Signaling Cascades
The activation of β-adrenoceptors by agonists like this compound initiates specific intracellular signaling pathways, primarily involving the production of cyclic adenosine monophosphate (cAMP).
The primary mechanism by which β-adrenoceptor stimulation leads to cellular responses is through the activation of the Gs protein, which subsequently stimulates adenylyl cyclase (AC). nih.govmdpi.com AC then catalyzes the conversion of adenosine triphosphate (ATP) into cyclic 3′-5′-adenosine monophosphate (cAMP). mdpi.com The increase in intracellular cAMP levels serves as a key marker of β-adrenoceptor activation. nih.govfrontiersin.org This accumulated cAMP, in turn, activates protein kinase A (PKA), which mediates downstream phosphorylation events leading to various physiological effects, such as smooth muscle relaxation. nih.govmdpi.com this compound has been shown to potently mediate cAMP production via human β3-AR stimulation. nih.govnih.gov
Receptor-Mediated Functional Responses in Isolated Tissues
This compound's agonistic activity translates into significant functional responses in isolated tissue preparations, particularly in smooth muscle.
This compound has been demonstrated to induce functional relaxation in isolated detrusor strips from several mammalian species. nih.govciteab.com In human bladder strips, this compound elicited a concentration-dependent relaxing effect on both resting tension and contractions induced by carbachol (B1668302) or potassium chloride (KCl). nih.gov This relaxation was primarily mediated by the activation of β3-ARs, as evidenced by the rightward shift of the concentration-response curve for this compound in the presence of the selective β3-AR antagonist SR59230A. nih.gov These findings underscore this compound's ability to functionally relax human detrusor smooth muscle, a key action for its potential therapeutic applications. nih.gov
Detrusor Smooth Muscle Relaxation
This compound's primary mechanism of action in the bladder involves the relaxation of detrusor smooth muscle, which is largely mediated by the activation of β3-ARs nih.govresearchgate.netmdpi.com. This relaxation is crucial for improving bladder filling capacity mdpi.com.
Studies evaluating the concentration-dependent relaxing effects of this compound on the resting tension of isolated detrusor strips from various mammalian species have shown notable differences in potency nih.govazurewebsites.net. This compound demonstrated relaxing effects on resting tension in human, monkey, dog, and rat detrusor strips nih.govazurewebsites.net. The potency, expressed as pEC50 values, was found to be equivalent to that of isoproterenol in humans, monkeys, and dogs, but weaker in rats nih.govazurewebsites.net.
Table 1: pEC50 Values of this compound on Resting Tension in Mammalian Detrusor Strips
| Species | pEC50 (Mean ± S.E.M.) azurewebsites.net |
| Human | 7.33 ± 0.10 |
| Monkey | 7.34 ± 0.11 |
| Dog | 6.92 ± 0.11 |
| Rat | 6.27 ± 0.11 |
This compound exhibits a concentration-dependent relaxing effect on contractile responses induced by both carbachol and potassium chloride (KCl) in human detrusor strips nih.govresearchgate.net. Carbachol and KCl are commonly used to induce contractions in isolated detrusor tissues for pharmacological studies nih.govnih.govijmrhs.com. While this compound was effective against both, it was noted to be less efficacious against carbachol-induced contractions compared to KCl-induced contractions in human detrusor strips nih.gov. This suggests that the compound can mitigate contractions arising from distinct mechanisms, including cholinergic stimulation (carbachol) and direct depolarization (KCl) nih.govresearchgate.netnih.gov.
The relaxing effects of this compound on detrusor smooth muscle are primarily mediated through β3-AR activation nih.govresearchgate.netmdpi.com. This was confirmed by experiments where the selective β3-AR antagonist SR59230A shifted the concentration-response curve of this compound to the right in a concentration-dependent manner for the resting tension of human detrusor strips nih.govresearchgate.net. This antagonistic reversal provides strong evidence that this compound's detrusor relaxation is indeed mediated by β3-adrenoceptors nih.govresearchgate.net.
Prostatic Smooth Muscle Modulation
The prostate gland contains smooth muscle, and its tone can contribute to lower urinary tract symptoms auanet.org. Modulation of prostatic smooth muscle tone is a therapeutic target for conditions such as benign prostatic hyperplasia (BPH) researchgate.netresearchgate.net.
Messenger RNA (mRNA) for β1-, β2-, and β3-adrenoceptors has been confirmed to be present in both normal human prostate and benign prostatic hyperplasia (BPH) tissues researchgate.netpatsnap.comnih.govscience.gov. Immunohistochemistry (IHC) studies have revealed differences in staining intensity among smooth muscle cells and glandular cells, with varying proportions for different β-AR subtypes researchgate.netpatsnap.comnih.gov. Specifically, staining for β3-ARs was found to be particularly intense in smooth muscle cells of the human prostate, as opposed to glandular cells researchgate.netpatsnap.comnih.gov. While β3-AR mRNA expression was significantly higher in BPH tissues compared to normal prostate tissues, there was no significant difference in β1- and β2-AR expression between normal and BPH tissues researchgate.netnih.govscience.gov. This indicates a prominent role for β3-ARs in human prostate smooth muscle mdpi.comnih.gov.
This compound has been shown to significantly decrease the tone of KCl-induced contractions in normal human prostate strips researchgate.netpatsnap.comnih.govscience.gov. This relaxant effect contributes to the understanding of this compound's potential in modulating prostatic smooth muscle tone. In comparative studies with other β-AR agonists, the rank order of relaxant effects on KCl-induced contractions in normal prostate strips was observed as follows: isoproterenol > this compound > procaterol (B1663013) > dobutamine (B195870) researchgate.netpatsnap.comnih.govscience.gov. This demonstrates that this compound is a potent relaxant of prostatic smooth muscle, although isoproterenol, a non-selective β-AR agonist, exhibited a stronger effect researchgate.netpatsnap.comnih.gov.
Table 2: Rank Order of Relaxant Effects on KCl-Induced Contractions in Normal Human Prostate Strips
| Rank | Compound |
| 1 | Isoproterenol |
| 2 | This compound |
| 3 | Procaterol |
| 4 | Dobutamine |
Inhibitory Effects on Electrical Field Stimulation-Induced Contractions
This compound demonstrates inhibitory effects on contractions induced by electrical field stimulation (EFS) in human ureteral smooth muscle. Studies have shown that this compound significantly decreases the amplitude of these contractions. When compared to other β-adrenoceptor agonists, the rank order of inhibitory effects observed in human ureter was isoproterenol > procaterol > this compound. wikipedia.orgwikipedia.org
| Compound | Inhibitory Effect on EFS-Induced Contractions (Human Ureter) |
|---|---|
| Isoproterenol | Highest |
| Procaterol | Moderate |
| This compound | Significant |
Ureteral Smooth Muscle Relaxation
The ability of this compound to induce relaxation in ureteral smooth muscle is a key aspect of its pharmacological profile, mediated through its interaction with specific adrenoceptor subtypes.
The human ureter expresses messenger ribonucleic acid (mRNA) for β1-, β2-, and β3-adrenoceptor subtypes, as confirmed by reverse transcription polymerase chain reaction. wikipedia.orgtocris.com Immunohistochemical analyses further reveal the presence of β1-, β2-, and β3-adrenoceptors in both the smooth muscle layers and the urothelium of the human ureter. wikipedia.orgtocris.com Functional studies indicate that relaxation of human ureteral smooth muscle is primarily mediated by the stimulation of both β2- and β3-adrenoceptors. wikipedia.orgwikipedia.orgtocris.comwikipedia.org
| Beta-Adrenoceptor Subtype | Expression in Human Ureter (mRNA & Protein) | Role in Ureteral Relaxation |
|---|---|---|
| β1-adrenoceptor | Present (smooth muscle & urothelium) wikipedia.orgtocris.com | Minor/Indirect wikipedia.org |
| β2-adrenoceptor | Present (smooth muscle & urothelium) wikipedia.orgtocris.com | Mediates relaxation wikipedia.orgwikipedia.orgtocris.comwikipedia.org |
| β3-adrenoceptor | Present (smooth muscle & urothelium) wikipedia.orgtocris.com | Mediates relaxation wikipedia.orgwikipedia.orgtocris.comwikipedia.org |
This compound exhibits relaxant effects on potassium chloride (KCl)-induced contractions in human ureteral smooth muscle. In comparative studies with other β-adrenoceptor agonists, this compound effectively decreased the tone of these contractions. The observed rank order of relaxant effects was isoproterenol > procaterol > this compound > salbutamol (B1663637) > BRL 37344. wikipedia.orgwikipedia.org
| Compound | Relaxant Effect on KCl-Induced Contractions (Human Ureter) |
|---|---|
| Isoproterenol | Highest |
| Procaterol | High |
| This compound | Moderate |
| Salbutamol | Lower |
| BRL 37344 | Lowest |
Consistent with its relaxant properties, this compound also demonstrates inhibitory effects on electrical field stimulation (EFS)-induced contractions specifically in human ureteral smooth muscle. This compound significantly reduced the amplitude of these contractions. The rank order of inhibitory effects observed in this context was isoproterenol > procaterol > this compound. wikipedia.orgwikipedia.org
| Compound | Inhibitory Effect on EFS-Induced Contractions (Human Ureter) |
|---|---|
| Isoproterenol | Highest |
| Procaterol | Moderate |
| This compound | Significant |
Iv. Preclinical Efficacy Studies of Trk 380 in Animal Models
Models of Bladder Dysfunction
To investigate the efficacy of TRK-380 in an overactive bladder model, researchers utilized formalin-induced pollakiuria in female Sprague-Dawley rats. nih.gov Intravesical administration of formalin induces bladder irritation, leading to a significant increase in voiding frequency, a key symptom of overactive bladder. nih.gov
In this model, rats treated with formalin exhibited a marked increase in the frequency of urination compared to control animals. nih.gov The administration of this compound was found to significantly and dose-dependently suppress this increased voiding frequency. nih.gov Notably, the therapeutic effect of this compound was observed to be more significant than that of tolterodine (B1663597), an antimuscarinic drug, which did not produce a significant change in voiding frequency at the tested doses. nih.gov
The table below summarizes the research findings on the impact of this compound on voiding frequency in rats with formalin-induced pollakiuria. nih.gov
| Treatment Group | Effect on Voiding Frequency |
| Formalin-Treated (Control) | Significant increase compared to sham group |
| This compound | Significant and dose-dependent suppression of increased voiding frequency |
| Tolterodine | No significant change in voiding frequency |
Information regarding the preclinical efficacy of this compound specifically in bladder outlet obstruction (BOO) models in rats was not available in the reviewed scientific literature. Therefore, the effects of this compound on non-voiding contractions and micturition pressure in this specific animal model cannot be detailed at this time.
There is no available data from preclinical studies to report on the effects of this compound on non-voiding contractions in rat models of bladder outlet obstruction.
There is no available data from preclinical studies to report on the influence of this compound on micturition pressure in rat models of bladder outlet obstruction.
The effects of this compound were also evaluated in a cholinergic stimulation model using male beagle dogs. nih.gov In this model, carbachol (B1668302), a cholinergic agonist, is administered to induce bladder contraction, mimicking aspects of bladder muscle activity. nih.gov
The study revealed that this compound dose-dependently suppressed the bladder contractions induced by carbachol. nih.gov The plasma concentration of this compound required to achieve a 30% suppression of the carbachol-induced bladder contraction was determined to be 4.90 ng/mL. nih.gov This finding is significant as the bladder relaxation in dogs is predominantly mediated by β3-adrenergic receptors, similar to humans, suggesting the potential for this compound to counteract excessive cholinergic stimulation in the bladder. nih.gov
| Animal Model | Inducing Agent | Effect of this compound on Bladder Contraction |
| Anesthetized Male Beagle Dogs | Carbachol | Dose-dependent suppression |
Cholinergic Stimulation Models (e.g., Carbachol-Induced Bladder Contraction in Dogs)
Suppression of Bladder Contraction
Preclinical investigations in various animal models have demonstrated the efficacy of this compound in suppressing bladder contractions, a key mechanism for its potential therapeutic effect in overactive bladder.
In a study involving male beagle dogs, the administration of carbachol (CCh) was used to induce bladder contractions. This compound was found to dose-dependently suppress these induced contractions. nih.gov A key finding from this research was the determination of the plasma concentration of this compound required to achieve a 30% suppression of the carbachol-induced bladder contraction, which was identified to be 4.90 ng/mL. nih.gov
Another animal model utilized female Sprague Dawley rats with pollakiuria (abnormally frequent urination) induced by formalin. In these rats, this compound significantly and dose-dependently suppressed the increased voiding frequency. nih.gov This effect was observed at oral doses of 15 mg/kg and higher. nih.gov In contrast, the antimuscarinic drug tolterodine did not produce a significant change in voiding frequency at the doses tested. nih.gov
These findings highlight the ability of this compound to counteract bladder contractions induced by cholinergic stimulation and to ameliorate symptoms of pollakiuria in preclinical settings.
Table 1: Effect of this compound on Bladder Contraction in Animal Models
| Animal Model | Method of Contraction Induction | Key Finding | Source |
|---|---|---|---|
| Male Beagle Dogs | Carbachol (CCh)-induced | Dose-dependent suppression of bladder contraction. Plasma concentration for 30% suppression was 4.90 ng/mL. | nih.gov |
| Female Sprague Dawley Rats | Formalin-induced pollakiuria | Significant and dose-dependent suppression of increased voiding frequency at doses ≥15 mg/kg. | nih.gov |
Comparative Preclinical Animal Model Responses Across Species
The relaxing effects of this compound on bladder detrusor muscle have been evaluated across different mammalian species, revealing some notable similarities and differences in response.
In studies using isolated detrusor strips, the concentration-dependent relaxing effects of this compound on the resting tension were compared. The potency of this compound was found to be equivalent to that of the nonselective β-adrenoceptor agonist isoproterenol (B85558) in detrusor strips from humans, monkeys, and dogs. nih.gov However, the relaxing effect of this compound was observed to be weaker in rat detrusor strips compared to the other species tested. nih.govresearchgate.net
These comparative preclinical data are valuable as they suggest that the effects of this compound in dogs and monkeys may be more predictive of its effects in humans than those observed in rats, at least concerning detrusor muscle relaxation.
Table 2: Comparative Relaxing Effects of this compound on Detrusor Strips Across Species
| Species | Relaxing Effect on Resting Tension Compared to Isoproterenol | Source |
|---|---|---|
| Human | Equivalent | nih.gov |
| Monkey | Equivalent | nih.gov |
| Dog | Equivalent | nih.gov |
| Rat | Weaker | nih.govresearchgate.net |
Table of Compounds Mentioned
V. Comparative Pharmacological Analysis
Comparison with Non-Selective Beta-Adrenoceptor Agonists (e.g., Isoproterenol) in Functional Assays
In functional assays, TRK-380 has demonstrated a potent and selective agonistic activity at the human β3-adrenoceptor (β3-AR). When compared with isoproterenol (B85558), a potent non-selective β-adrenoceptor agonist, this compound shows equivalent potency in stimulating cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing human β3-ARs. nih.govresearchgate.net This indicates that this compound is as effective as isoproterenol in activating this specific receptor subtype.
Furthermore, studies on isolated detrusor strips from various species have revealed comparable functional effects. The concentration-dependent relaxing effects of this compound on the resting tension of detrusor muscle were found to be equivalent to those of isoproterenol in human, monkey, and dog tissues. nih.gov This suggests that this compound can elicit a similar magnitude of smooth muscle relaxation in the bladder as a non-selective agonist, primarily through its action on β3-adrenoceptors.
| Compound | Agonist Type | Potency at Human β3-AR |
|---|---|---|
| This compound | Selective β3-Agonist | Potent, equivalent to Isoproterenol |
| Isoproterenol | Non-selective β-Agonist | Potent |
Comparison with Other Selective Beta3-Adrenoceptor Agonists (e.g., BRL-37344, CL316,243)
When evaluated against other selective β3-adrenoceptor agonists, this compound has shown a superior profile in terms of its activity at the human β3-AR. In cAMP accumulation assays, the agonistic activity of this compound was found to be more potent than that of BRL-37344 and CL316,243. nih.govresearchgate.net This highlights the high intrinsic efficacy of this compound at its target receptor compared to other compounds in the same class.
The enhanced potency of this compound at the human β3-AR suggests a potential for greater therapeutic efficacy in conditions where activation of this receptor is beneficial, such as overactive bladder (OAB). researchgate.net
| Compound | Agonist Type | Relative Potency at Human β3-AR |
|---|---|---|
| This compound | Selective β3-Agonist | Superior |
| BRL-37344 | Selective β3-Agonist | Less potent than this compound |
| CL316,243 | Selective β3-Agonist | Less potent than this compound |
Comparison with Antimuscarinic Agents (e.g., Tolterodine (B1663597), Oxybutynin) in Preclinical Efficacy Models
Preclinical studies in models of bladder dysfunction have provided insights into the comparative efficacy of this compound and established antimuscarinic agents for OAB, such as tolterodine and oxybutynin (B1027).
In a rat model of formalin-induced pollakiuria (increased frequency of urination), oral administration of this compound dose-dependently and significantly attenuated the increased voiding frequency. ics.org In a similar model, tolterodine also demonstrated efficacy.
In a rat model of bladder outlet obstruction (BOO), which is characterized by non-voiding contractions (NVCs), this compound significantly decreased the number of NVCs without affecting micturition pressure. ics.org In contrast, oxybutynin did not reduce the number of NVCs but did significantly attenuate micturition pressure. ics.org This suggests a different mechanism of action for this compound, which may be advantageous in certain patient populations.
| Compound | Effect on Non-Voiding Contractions (NVCs) | Effect on Micturition Pressure |
|---|---|---|
| This compound | Significant decrease | Unaffected |
| Oxybutynin | No decrease | Significant attenuation |
Vi. Methodological Approaches in Trk 380 Research
In Vitro Experimental Designs
Molecular Expression Analysis
Immunohistochemistry (IHC) for Receptor Distribution
Immunohistochemistry (IHC) is a widely used technique in TRK-380 research to visualize the distribution of its target receptors, the β3-adrenoceptors, within various tissues. This method involves the use of antibodies that specifically bind to the receptor proteins, allowing for their localization and quantification in tissue sections. For instance, similar immunohistochemical methods have been employed to investigate the distribution of other receptor types, such as Nerve Growth Factor (NGF) and its receptor Trk-A, in pancreatic tissue alfa-chemistry.com. The application of IHC provides valuable insights into the anatomical presence and density of β3-adrenoceptors in relevant organs, such as the bladder, which is critical for understanding this compound's site of action. Studies have also utilized IHC to determine the distribution of Trk-A receptors along blood vessels and lymphatics, demonstrating the utility of this technique in mapping receptor presence within complex biological structures nih.gov.
In Vivo Animal Study Designs
In vivo animal studies are fundamental to evaluating the physiological effects of this compound in a living system. These studies are meticulously designed to mimic human disease states and provide comprehensive data on the compound's efficacy and mechanism.
To assess the impact of this compound on bladder function, voiding behavior monitoring techniques are frequently employed in animal models. A common method involves the continuous recording of voiding behavior in conscious animals, such as female Sprague Dawley rats, using an acquisition system connected to a balance wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ie. This setup allows for precise measurement of parameters such as voiding frequency and voided volume over time. For example, in studies investigating this compound, rats pre-treated with intravesical formalin showed a significant increase in voiding frequency compared to control groups, which was then dose-dependently suppressed by this compound wikipedia.orgwikipedia.org. This technique provides direct evidence of the compound's ability to normalize abnormal voiding patterns.
Cystometric evaluations in conscious animals are critical for a detailed understanding of bladder dynamics and the effects of this compound. This technique involves the intravesical infusion of saline into the bladder of unrestrained, conscious rats, while continuously recording intravesical pressure changes using a pressure transducer wikipedia.orgmims.comdsmz.de. The animals are typically placed in a recording cage over a scale and pan to collect and measure voided urine mims.comdsmz.de. After an initial stabilization period, reproducible micturition cycles are recorded, allowing for the assessment of parameters such as baseline resting pressure, pressure threshold for voiding, maximal voiding pressure, intercontraction interval, and the number of non-voiding contractions (NVCs) mims.comdsmz.demims.com. In studies with this compound, cystometry in conscious bladder outlet obstruction (BOO) rats revealed that this compound significantly decreased the number of NVCs without affecting micturition pressure wikipedia.org.
Table 1: Effect of this compound on Non-Voiding Contractions (NVCs) and Micturition Pressure in BOO Rats
| Treatment | Non-Voiding Contractions (NVCs) | Micturition Pressure |
| Vehicle | Increased | Unaffected |
| This compound | Significantly Decreased wikipedia.org | Unaffected wikipedia.org |
| Oxybutynin (B1027) | Unchanged | Significantly Attenuated wikipedia.org |
To investigate the therapeutic effects of this compound on bladder dysfunction, specific animal models are induced to simulate relevant pathological conditions.
Formalin-Induced Pollakiuria: This model is widely used to induce increased voiding frequency (pollakiuria), mimicking symptoms of overactive bladder. In this compound research, female Sprague Dawley rats are intravesically pretreated with a 2.5% formalin solution under isoflurane (B1672236) anesthesia wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ie. This treatment leads to a significant increase in voiding frequency compared to sham groups, providing a quantifiable model for evaluating the efficacy of compounds like this compound wikipedia.orgwikipedia.org. Research findings indicate that this compound significantly and dose-dependently suppressed the formalin-induced increase in voiding frequency wikipedia.orgwikipedia.org.
Table 2: Effect of this compound on Voiding Frequency in Formalin-Induced Pollakiuria Rats
| Group | Voiding Frequency (Relative to Sham) | Effect of this compound |
| Sham | Baseline | N/A |
| Formalin-treated | Significantly Increased wikipedia.orgwikipedia.org | N/A |
| Formalin + this compound | Significantly Suppressed wikipedia.orgwikipedia.org | Dose-dependent Suppression wikipedia.org |
| Formalin + Tolterodine (B1663597) | No significant change wikipedia.org | N/A |
Bladder Outlet Obstruction (BOO) Surgery: This surgical model is employed to induce bladder overactivity and non-voiding contractions, often associated with conditions like benign prostatic hyperplasia. In this compound studies, BOO is created in female Sprague Dawley rats by partially obstructing the urethra using a 4-0 nylon suture in the presence of a 1 mm outer diameter tungsten rod placed alongside the urethra wikipedia.org. Cystometric evaluations are then performed approximately six weeks post-surgery to assess bladder function in these conscious animals wikipedia.org. This model allows researchers to investigate the compound's ability to suppress non-voiding contractions, which are a hallmark of bladder overactivity, without impacting normal micturition pressure wikipedia.org.
Ethical considerations are paramount in all animal research involving this compound, ensuring the humane treatment and welfare of experimental animals. Institutional Animal Care and Use Committees (IACUCs) play a crucial role in evaluating research protocols to ensure their feasibility, the rational use of animals, and adherence to animal welfare standards fishersci.caciteab.comamericanelements.com. Key ethical principles, often summarized as the "four Rs" (Reduction, Refinement, Replacement, and Responsibility), guide these studies fishersci.caciteab.comamericanelements.comamericanelements.com. Researchers are obligated to minimize pain, suffering, and discomfort in animals, provide appropriate anesthesia when necessary, and avoid repeating surgical procedures on the same animal whenever possible americanelements.com. The research protocols explicitly detail procedures for humane handling and care, and aseptic techniques are strictly followed during surgical interventions americanelements.com. For instance, studies on this compound explicitly mention that they were conducted under the approval of the ethical committee of the Research & Development Division, Toray Industries, Inc. wikipedia.org.
This compound: Mechanistic Profile and Future Therapeutic Avenues
This compound is a selective beta-3 adrenergic receptor (β3-AR) agonist that has been the subject of significant preclinical research for its potential in treating urological conditions, particularly overactive bladder (OAB). nih.govspringer.com Its mechanism of action centers on the modulation of the β3-AR, a key receptor in the urinary tract. mdpi.comsci-hub.se
Mechanistic Insights and Future Research Directions
TRK-380 demonstrates high potency and selectivity for the human β3-adrenoceptor. nih.gov Studies using cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays have shown that the agonistic activity of this compound on human β3-ARs is potent, comparable to the nonselective β-AR agonist isoproterenol (B85558). nih.govresearchgate.net Notably, its activity surpasses that of other selective β3-AR agonists like BRL-37344 and CL316,243. nih.govresearchgate.net In contrast, this compound exhibits weak agonistic effects on human β2-ARs and no significant activity on human β1-ARs, highlighting its subtype specificity. nih.govmdpi.comnih.gov This selectivity is a crucial attribute, as it may minimize potential cardiovascular effects often associated with β1 and β2-adrenoceptor activation. mdpi.comnih.gov
The function of this compound has been characterized in various urological tissues. In isolated human detrusor (bladder smooth muscle) strips, this compound induces concentration-dependent relaxation of both resting tension and contractions stimulated by carbachol (B1668302) and potassium chloride. nih.govresearchgate.net This relaxation is primarily mediated by the activation of β3-ARs, as confirmed by experiments where the selective β3-AR antagonist SR59230A competitively inhibited the effects of this compound. nih.govresearchgate.net The relaxing effect of this compound on human detrusor tissue is equivalent to that of isoproterenol. nih.gov
Research has also explored the presence and function of β3-ARs in the human prostate. Immunohistochemical studies reveal that β3-ARs are abundantly present in human prostate smooth muscle. patsnap.com In strips of normal human prostate tissue, this compound significantly decreased the tone of potassium chloride-induced contractions, indicating a role for β3-AR activation in prostate smooth muscle relaxation. patsnap.com This suggests that β3-AR agonists could be relevant for conditions involving prostate smooth muscle function. patsnap.com
Table 1: Comparative Agonistic Activity of this compound on Human Beta-Adrenoceptor Subtypes
| Compound | Receptor Subtype | Agonistic Activity |
|---|---|---|
| This compound | Human β3-AR | Potent (Equivalent to Isoproterenol) nih.govresearchgate.net |
| This compound | Human β2-AR | Weak nih.govmdpi.com |
| This compound | Human β1-AR | None nih.govmdpi.com |
| Isoproterenol | Human β1, β2, β3-AR | Potent (Non-selective) nih.gov |
| BRL-37344 | Human β3-AR | Less potent than this compound nih.govresearchgate.net |
The pharmacodynamic profile of this compound has been evaluated in several animal models, demonstrating its potential therapeutic efficacy for OAB symptoms.
In a rat model of pollakiuria (abnormally frequent urination) induced by formalin, oral administration of this compound significantly and dose-dependently suppressed the increased voiding frequency. ics.orgnih.gov In contrast, the antimuscarinic drug tolterodine (B1663597) did not produce a significant change in this model, suggesting that this compound may be effective in conditions resistant to standard therapies. nih.gov
In anesthetized dogs, this compound dose-dependently suppressed bladder contractions induced by the cholinergic agonist carbachol. nih.gov The dog is considered a relevant model as its bladder relaxation is predominantly mediated by β3-ARs, similar to humans. nih.gov
Further studies in a rat model of bladder outlet obstruction (BOO), which mimics some aspects of OAB, showed that intravenous administration of this compound significantly decreased the number of non-voiding contractions (NVCs). ics.org Importantly, this reduction in NVCs was achieved without affecting micturition pressure. ics.org This is a significant finding because it suggests that this compound can improve bladder storage symptoms without impairing the ability to void. ics.org In the same study, the anticholinergic drug oxybutynin (B1027) did not reduce NVCs and significantly attenuated micturition pressure, which can be an undesirable effect in patients with obstructive symptoms. ics.org
Table 2: Summary of Preclinical Pharmacodynamic Effects of this compound
| Animal Model | Condition | Effect of this compound | Key Finding |
|---|---|---|---|
| Rat | Formalin-induced pollakiuria | Dose-dependently decreased voiding frequency ics.orgnih.gov | Ameliorated pollakiuria that was resistant to an antimuscarinic drug nih.gov |
| Dog | Carbachol-induced bladder contraction | Dose-dependently suppressed bladder contraction nih.gov | Effective in a species with β3-AR-dominant bladder relaxation, similar to humans nih.gov |
The therapeutic rationale for using β3-AR modulators like this compound in complex urological disorders such as OAB is based on the receptor's role in the micturition cycle. The sympathetic nervous system promotes urine storage by relaxing the detrusor muscle, a process largely mediated by β3-ARs in humans. mdpi.comsci-hub.se Activation of these receptors leads to an increase in cAMP, which initiates a signaling cascade resulting in smooth muscle relaxation and increased bladder capacity. mdpi.com
For OAB, which is characterized by symptoms of urinary urgency, frequency, and nocturia, β3-AR agonists offer a targeted mechanism to improve bladder storage function. nih.gov By relaxing the detrusor muscle, these agents can increase the volume of urine the bladder can hold, thereby reducing the frequency of urination and alleviating urgency. clevelandclinic.org
The preclinical findings for this compound support its potential application in more complex urological scenarios. For instance, many patients with OAB, particularly older men, also have benign prostatic hyperplasia (BPH) with an element of bladder outlet obstruction. ics.org Traditional OAB treatments like antimuscarinics can be problematic in this population due to the risk of impairing bladder contractility and potentially causing urinary retention. ics.org The observation that this compound reduces NVCs in a BOO model without compromising micturition pressure provides a strong theoretical basis for its use in OAB patients with coexisting obstructive symptoms. ics.org This suggests that β3-AR agonists could treat storage symptoms without negatively impacting voiding function.
Furthermore, the significant expression of β3-ARs in prostate smooth muscle suggests another potential avenue for therapeutic intervention. patsnap.com The relaxation of prostate smooth muscle by this compound could theoretically be beneficial in conditions where prostatic tone is a factor. This positions β3-AR modulation as a promising strategy for a range of urological disorders beyond simple OAB. patsnap.com
Table of Mentioned Compounds
| Compound Name | Classification |
|---|---|
| This compound | Selective Beta-3 Adrenergic Receptor Agonist |
| Isoproterenol | Non-selective Beta Adrenergic Receptor Agonist |
| BRL-37344 | Selective Beta-3 Adrenergic Receptor Agonist |
| CL316,243 | Selective Beta-3 Adrenergic Receptor Agonist |
| SR59230A | Selective Beta-3 Adrenergic Receptor Antagonist |
| Carbachol | Cholinergic Agonist |
| Tolterodine | Antimuscarinic/Anticholinergic Drug |
| Oxybutynin | Antimuscarinic/Anticholinergic Drug |
| Mirabegron (B1684304) | Selective Beta-3 Adrenergic Receptor Agonist |
Q & A
Q. How can researchers ensure ethical compliance in this compound’s preclinical development?
- Methodological Answer: Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints. Obtain approval from ethics committees for human-derived samples (e.g., primary cells). Disclose conflicts of interest, particularly if funding sources have commercial ties to this compound derivatives .
Key Data Analysis Techniques
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
